molecular formula C19H12Cl2O3 B2664106 (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one CAS No. 1321893-87-1

(1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one

Cat. No.: B2664106
CAS No.: 1321893-87-1
M. Wt: 359.2
InChI Key: IDKMDDQNTBCOKI-XGXWUAJZSA-N
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Description

The compound (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is a synthetic organic molecule characterized by the presence of two furan rings and a conjugated diene system The dichlorophenyl group attached to one of the furan rings adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one typically involves multi-step organic reactions. One common approach is the following:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and furan-2-carbaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dichlorobenzaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the furan ring structure.

    Conjugation: The final step involves the formation of the conjugated diene system through a series of elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the conjugated diene system, converting it into a more saturated structure.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Formation of furan-2,3-diones.

    Reduction: Formation of saturated penta-1,4-dien-3-one derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties

Industry

In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties. Its conjugated diene system makes it a candidate for use in organic electronics or photonics.

Mechanism of Action

The mechanism by which (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammatory pathways or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(thiophen-2-yl)penta-1,4-dien-3-one: Similar structure but with a thiophene ring instead of a furan ring.

    (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(pyridin-2-yl)penta-1,4-dien-3-one: Similar structure but with a pyridine ring.

Uniqueness

The uniqueness of (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one lies in its combination of two furan rings and a dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1E,4Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O3/c20-17-9-3-13(12-18(17)21)19-10-8-16(24-19)7-5-14(22)4-6-15-2-1-11-23-15/h1-12H/b6-4-,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMDDQNTBCOKI-XGXWUAJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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